3H-phenothiazine 3H-phenothiazine 3H-phenothiazine is a phenothiazine. It is a tautomer of a 1H-phenothiazine, a 10H-phenothiazine and a 4aH-phenothiazine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1907027
InChI: InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-3,5-8H,4H2
SMILES:
Molecular Formula: C12H9NS
Molecular Weight: 199.27 g/mol

3H-phenothiazine

CAS No.:

Cat. No.: VC1907027

Molecular Formula: C12H9NS

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

3H-phenothiazine -

Specification

Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
IUPAC Name 3H-phenothiazine
Standard InChI InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-3,5-8H,4H2
Standard InChI Key FIICCGOYRVMEPV-UHFFFAOYSA-N
Canonical SMILES C1C=CC2=NC3=CC=CC=C3SC2=C1

Introduction

Structure and Chemical Properties

3H-phenothiazine is based on a heterocyclic system consisting of a thiazine heterocycle with two benzene rings fused to it . The basic structure contains a nitrogen atom and a sulfur atom within the central ring, creating a tricyclic molecular framework. The "3H" designation specifically indicates that the hydrogen is attached to the nitrogen at the 3-position of the phenothiazine ring system, which influences the compound's reactivity and properties.

Molecular Structure

The phenothiazine structure can be described as a dibenzo-1,4-thiazine, where the central heterocyclic ring contains both sulfur and nitrogen atoms . The chemical structure is characterized by:

  • A tricyclic system with two benzene rings fused to a central thiazine ring

  • A sulfur atom at position 5

  • A nitrogen atom at position 10

  • In 3H-phenothiazine specifically, the hydrogen is attached to the nitrogen in the 3-position

This structural arrangement contributes to the compound's electron-donating properties, making it particularly reactive in oxidation reactions . The planar aromatic structure also enables various types of intermolecular interactions, including π-π stacking and hydrogen bonding.

Physical Properties

The physical properties of 3H-phenothiazine include:

PropertyCharacteristic
AppearanceCrystalline solid
SolubilityReadily soluble in organic solvents (benzene, chloroform); poorly soluble in water
ReactivityGood electron donor; easily enters into oxidation reactions
StabilitySensitive to light and air oxidation

Synthesis Methods

The preparation of 3H-phenothiazine and its derivatives can be accomplished through several synthetic routes, with the most common method involving the reaction of o-mercaptoaniline with quinone in polar solvents.

Standard Synthesis Procedure

The synthesis of 3H-phenothiazin-3-one, a closely related compound, provides insight into the preparation methods for 3H-phenothiazine compounds. This process involves:

  • Reaction of 1 mole of o-mercaptoaniline with 2 moles of quinone

  • Conducting the reaction in a polar solvent

  • Maintaining temperature in the range from -10°C to ambient temperature

The reaction proceeds without requiring catalysts or coupling agents, making it a relatively straightforward synthetic approach .

Solvent Selection

The choice of solvent significantly impacts the efficiency of the synthesis. Ideal solvents for this reaction include:

  • Lower alkanols (such as methanol, ethanol)

  • Acetic acid

  • Mixtures of lower alkanols or acetic acid with water

These solvents are particularly effective because they can dissolve the reactants while allowing for the precipitation of the product, enabling direct recovery of substantially pure 3H-phenothiazine compounds .

Chemical Reactivity

3H-phenothiazine exhibits distinctive chemical behavior that makes it valuable in various applications and as a precursor for other compounds.

Redox Properties

The heterocyclic structure of 3H-phenothiazine makes it an effective electron donor, readily participating in oxidation reactions . This property is fundamental to its antioxidant activity, as it can interact with oxygen and its radical species. Voltammetric studies have shown that phenothiazine derivatives can reduce the current of oxygen electroreduction, indicating their interaction with oxygen and its radicals .

Reaction with Oxygen Radicals

In aqueous ethanol media, 3H-phenothiazine and its derivatives demonstrate significant interaction with oxygen and its radical forms. The electroreduction of oxygen on a mercury-film electrode in the presence of phenothiazine compounds follows a scheme involving:

  • Formation of a superoxide anion radical

  • Protonation to form a hydroperoxide radical

  • Further reduction to hydrogen peroxide

  • Final reduction to water

These interactions form the basis for the antioxidant activity of the compound, as it can effectively neutralize reactive oxygen species.

Biological Activity and Applications

The biological properties of 3H-phenothiazine and its derivatives make them valuable in various applications, particularly in the pharmaceutical and materials science fields.

Antioxidant Properties

3H-phenothiazine exhibits notable antioxidant activity, which has been confirmed through voltammetric methods. Studies indicate that:

  • The compound can effectively interact with oxygen and its radical forms

  • The antioxidant activity is concentration-dependent, with higher concentrations typically showing greater effects

  • The water-ethanol ratio in the supporting electrolyte also influences the antioxidant capacity

Research has shown that both the concentration of the test substance and the concentration of ethanol in the supporting electrolyte have a positive effect on the antioxidant response, with concentration being the more significant factor .

Pharmaceutical Applications

Based on their biological activities, 3H-phenothiazine derivatives have found applications in:

  • Psychiatric medications - phenothiazine derivatives have revolutionized the treatment of mental illness

  • Antihistamine drugs - successfully used in medical practice

  • Antibacterial agents

  • Antitumor compounds

  • Antituberculosis medications

The multiple biological activities make phenothiazine derivatives particularly valuable in drug development, where their potential for treating various conditions continues to be explored.

Structure-Activity Relationship

The relationship between the structure of 3H-phenothiazine derivatives and their biological activity has been extensively studied, providing insights into how modifications to the basic structure can enhance specific properties.

Effect of Substitutions

The biological and pharmacological activity of 3H-phenothiazine derivatives depends significantly on their chemical structure. Modifications at specific positions can alter:

  • Antioxidant capacity

  • Pharmacological effects

  • Physical properties such as solubility and stability

For instance, N-substituted derivatives often show different biological activities compared to the parent compound, while substitutions on the aromatic rings can influence the electron-donating capacity and, consequently, the antioxidant properties .

Optimal Conditions for Antioxidant Activity

Experimental design methods have been used to determine the optimal conditions for evaluating the antioxidant activity of 3H-phenothiazine derivatives. These studies have established that:

FactorEffect on Antioxidant Activity
Concentration of the test substanceMost significant positive impact
Concentration of ethanol in the supporting electrolytePositive impact, but less significant than concentration
Interaction between factorsNot significant

Mathematical models have confirmed the linear relationship between these factors and the antioxidant response, with all coefficients having positive values .

Analytical Methods for Studying 3H-Phenothiazine

Several analytical techniques have been employed to study the properties and activities of 3H-phenothiazine and its derivatives.

Voltammetric Analysis

Cathodic voltammetry has proven particularly useful for assessing the antioxidant properties of 3H-phenothiazine derivatives. This method involves:

  • Recording voltammograms of cathodic oxygen reduction

  • Comparing current peaks with and without the addition of test substances

  • Analyzing the relationship between antioxidant activity and concentration

The method is especially valuable because it mimics the processes of oxygen reduction in living cells, providing insights into how these compounds might behave in biological systems .

Spectroscopic Methods

Spectroscopic techniques have been instrumental in characterizing 3H-phenothiazine compounds:

  • Infrared spectroscopy (IR) - for identifying functional groups and structural features

  • Nuclear Magnetic Resonance (NMR) - for elucidating the precise molecular structure

  • Mass spectrometry - for determining molecular weight and fragmentation patterns

These methods have helped researchers understand the structural characteristics that influence the biological activities of 3H-phenothiazine derivatives.

Future Research Directions

The ongoing investigation of 3H-phenothiazine and its derivatives continues to reveal new potential applications and properties.

Materials Science Applications

Beyond pharmaceutical applications, 3H-phenothiazine holds promise in materials science:

  • Use as stabilizers for polymers of various classes

  • Development of dyes and pigments

  • Application as inhibitors of oxidation and polymerization of monomers

  • Potential use as photosensitizers

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